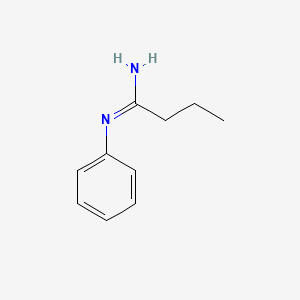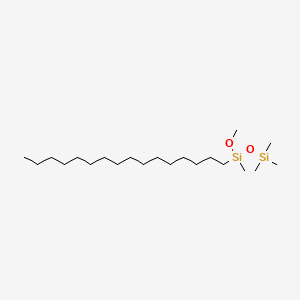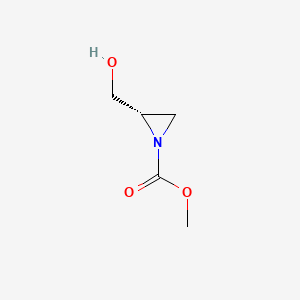
琥珀酰-甘氨酰-苯丙氨酰-甘氨酰-对硝基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate for proteases such as chymotrypsin and Streptomyces griseus protease B. The release of p-nitroaniline upon enzymatic cleavage allows for the quantification of protease activity through colorimetric assays .
科学研究应用
Suc-Gly-Phe-Gly-pNA is widely used in scientific research for the quantification of protease activity. Its applications span various fields, including:
作用机制
Target of Action
Suc-Gly-Phe-Gly-pNA is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated.
Mode of Action
The compound interacts with chymotrypsin through a process known as hydrolysis . In this process, chymotrypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides and the release of p-nitroaniline .
Result of Action
The hydrolysis of Suc-Gly-Phe-Gly-pNA by chymotrypsin results in the formation of smaller peptides and the release of p-nitroaniline . The released p-nitroaniline forms a yellow chromophore that can be measured spectrophotometrically at 410 nm , providing a convenient method for monitoring chymotrypsin activity.
生化分析
Biochemical Properties
Suc-Gly-Phe-Gly-pNA interacts with enzymes such as chymotrypsin . Chymotrypsin is a protease enzyme that breaks down proteins into smaller peptides. The interaction between Suc-Gly-Phe-Gly-pNA and chymotrypsin is of a hydrolytic nature, where the enzyme cleaves the peptide bonds in the substrate .
Molecular Mechanism
At the molecular level, Suc-Gly-Phe-Gly-pNA exerts its effects through its interactions with chymotrypsin. When Suc-Gly-Phe-Gly-pNA binds to the active site of chymotrypsin, it undergoes hydrolysis, a process that results in the cleavage of its peptide bonds .
Metabolic Pathways
Suc-Gly-Phe-Gly-pNA is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme chymotrypsin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Phe-Gly-pNA typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate peptide bond formation. The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of Suc-Gly-Phe-Gly-pNA follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maintain the stability and purity of the product .
化学反应分析
Types of Reactions
Suc-Gly-Phe-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and glycine residues results in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis of Suc-Gly-Phe-Gly-pNA is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteases such as chymotrypsin and Streptomyces griseus protease B. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the hydrolysis of Suc-Gly-Phe-Gly-pNA is p-nitroaniline, which is released upon cleavage of the peptide bond. This product is easily quantifiable due to its distinct yellow color .
相似化合物的比较
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another chromogenic substrate used for similar applications in protease assays.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and human pancreatic elastase, also used in enzyme kinetics studies.
N-Benzoyl-L-tyrosine p-nitroanilide: Used in the study of protease activity, particularly for enzymes like trypsin.
Uniqueness
Suc-Gly-Phe-Gly-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate quantification of protease activity, making it a valuable tool in various biochemical and medical research applications .
属性
IUPAC Name |
(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHICHMUSRMLOH-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,6-Methano-1H-furo[3,4-B]pyrrole](/img/structure/B573610.png)

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)
![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)



![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)

